molecular formula C9H10BrFO B6202614 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene CAS No. 1784890-46-5

5-bromo-2-ethyl-1-fluoro-3-methoxybenzene

Cat. No.: B6202614
CAS No.: 1784890-46-5
M. Wt: 233.1
InChI Key:
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Description

5-bromo-2-ethyl-1-fluoro-3-methoxybenzene: is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, fluorine, and methoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination: : The synthesis of 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene can start with the bromination of 2-ethyl-1-fluoro-3-methoxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position.

  • Fluorination: : Another route involves the fluorination of 5-bromo-2-ethyl-3-methoxybenzene. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atom selectively.

  • Methoxylation: : The methoxylation step can be performed by reacting 5-bromo-2-ethyl-1-fluorobenzene with methanol in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve a multi-step synthesis process optimized for high yield and purity. This could include continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene can undergo nucleophilic aromatic substitution reactions, particularly at the bromine and fluorine positions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

  • Oxidation: : The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) at atmospheric pressure.

Major Products

    Substitution: Formation of 5-methoxy-2-ethyl-1-fluoro-3-methoxybenzene.

    Oxidation: Formation of 5-bromo-2-carboxy-1-fluoro-3-methoxybenzene.

    Reduction: Formation of 2-ethyl-1-fluoro-3-methoxybenzene.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for the development of novel compounds.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. The presence of bromine, fluorine, and methoxy groups can influence the compound’s interaction with biological targets.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-1-fluoro-3-methoxybenzene: Similar in structure but with a chlorine atom instead of an ethyl group.

    5-bromo-2-ethyl-1-fluoro-3-iodobenzene: Similar but with an iodine atom instead of a methoxy group.

    5-bromo-2-ethyl-1-fluoro-3-hydroxybenzene: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-bromo-2-ethyl-1-fluoro-3-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

CAS No.

1784890-46-5

Molecular Formula

C9H10BrFO

Molecular Weight

233.1

Purity

0

Origin of Product

United States

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